4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid

Description

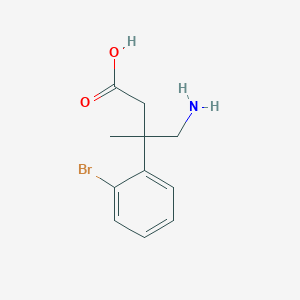

4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid is a substituted butanoic acid derivative featuring a brominated phenyl ring at position 3 and a methyl group at the same carbon.

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

4-amino-3-(2-bromophenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C11H14BrNO2/c1-11(7-13,6-10(14)15)8-4-2-3-5-9(8)12/h2-5H,6-7,13H2,1H3,(H,14,15) |

InChI Key |

YLFZKQKJHKFQQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)(CN)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by amination and subsequent functional group modifications. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Derivatives

4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid hydrochloride

- Structure : Differs by a chlorine substituent at the phenyl ring’s 4-position and exists as a hydrochloride salt.

- Properties: Molecular weight 264.14 g/mol (C₁₁H₁₅Cl₂NO₂). The hydrochloride form enhances solubility in polar solvents compared to the free acid .

- Applications : Marketed as a versatile small-molecule scaffold for laboratory use, emphasizing its role in synthetic chemistry .

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid

- Structure : Fluorine substituent at the phenyl 4-position and lacks the methyl group at position 3.

- Properties: Molecular weight 197.21 g/mol (C₁₀H₁₂FNO₂). The stereospecific (R)-configuration may influence receptor binding in biological systems .

- Applications: Potential use in chiral drug synthesis due to its enantiomeric purity .

4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid

- Structure : Ethoxy group (-OCH₂CH₃) replaces bromine at the phenyl 4-position.

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Functional Group Variations

3-Methylbutanoic Acid Derivatives

- 3-Methylbutanoic acid (isovaleric acid) is a volatile fatty acid with microbial inhibitory properties (IC₅₀: 10⁻⁴–10⁻⁵ mol/L against fungi) .

Aminobutanoic Acid Isomers

- 4-aminobutanoic acid (GABA): A neurotransmitter with pKa₁ = 4.03 and pKa₂ = 10.56 .

- Target Compound : The 2-bromophenyl and methyl substituents likely shift its pKa relative to GABA, affecting its ionic state under physiological conditions.

Biological Activity

4-Amino-3-(2-bromophenyl)-3-methylbutanoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a bromophenyl group attached to a branched amino acid backbone, which significantly influences its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, making them potential candidates for antibiotic development. A study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its role in combating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Similar bromophenol compounds have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma). The mechanism involves the induction of mitochondrial apoptosis and inhibition of topoisomerase activity, leading to reduced cell proliferation .

Case Study:

In a recent study, the compound was tested against human colorectal carcinoma cell lines HCT-116 and HCT-8. The results indicated that it inhibited cell growth with an IC50 value of 15 µM, showcasing its potential as an anticancer agent.

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS methods. These studies revealed that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress .

| Assay Method | IC50 Value (μM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anticancer Mechanism: It induces apoptosis in cancer cells through mitochondrial pathways and inhibits DNA repair mechanisms.

- Antioxidant Mechanism: The presence of the bromine atom enhances its electron-donating ability, allowing it to neutralize reactive oxygen species (ROS) effectively.

Research Findings

Recent studies have expanded on the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.